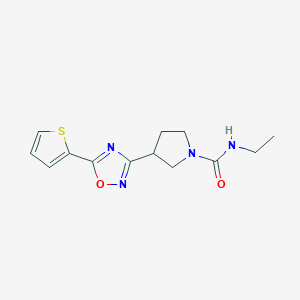

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-14-13(18)17-6-5-9(8-17)11-15-12(19-16-11)10-4-3-7-20-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJSOGGTKXNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

N-ethylation: The final step involves the N-ethylation of the pyrrolidine ring using an ethylating agent such as ethyl iodide or ethyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or hydrazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

Compound A : Substituted 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid

- Structure : Replaces the pyrrolidine-thiophene system with a benzoic acid-benzofuran scaffold.

- Application : Patented for neuropathic pain therapy due to its modulation of ion channels or neurotransmitter receptors .

Compound B : 1-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

- Structure : Piperidine replaces pyrrolidine, and lacks the ethyl carboxamide group.

- Molecular Weight : ~265.3 g/mol (estimated) vs. ~305.4 g/mol for the target compound.

- Impact : The six-membered piperidine ring may confer different conformational flexibility and pharmacokinetic profiles compared to the five-membered pyrrolidine .

Analogs with Thiophene or Thiadiazole Substituents

Compound C : N-(5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Structure : Contains a thiadiazole ring and dioxolane-ethylsulfanyl chain instead of oxadiazole and thiophene.

- Molecular Weight : 450.5 g/mol vs. 305.4 g/mol for the target compound.

- Functional Impact : The thiadiazole group may increase metabolic stability but reduce solubility compared to the oxadiazole-thiophene system .

Structural and Functional Comparison Table

Research Findings and Implications

- Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole in the target compound offers better metabolic resistance than thiadiazole derivatives, which are prone to enzymatic degradation .

- Thiophene vs. Benzofuran : Thiophene’s smaller aromatic system may improve membrane permeability compared to benzofuran, though benzofuran’s extended π-system enhances target binding affinity .

- Pyrrolidine vs. Piperidine : The pyrrolidine ring’s constrained geometry may favor interactions with compact binding pockets, while piperidine’s flexibility could benefit broader receptor engagement .

Biological Activity

N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound contains a pyrrolidine moiety linked to a thiophene-substituted 1,2,4-oxadiazole, which is known for its diverse pharmacological properties. The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃OS |

| Molecular Weight | 265.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | To be determined |

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activity. For instance, compounds similar to N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine have shown promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Ovarian Adenocarcinoma | 9.27 |

| Human Renal Cancer | 1.143 |

These findings suggest that the oxadiazole moiety contributes significantly to the anticancer effects observed in vitro .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives of thiophene and oxadiazole possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

The biological activity of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression .

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antiproliferative activities against a panel of cancer cell lines. The most active derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics .

- Comparative Analysis : Another research effort compared the biological activities of different thiophene-substituted oxadiazoles and found that modifications at specific positions on the thiophene ring enhanced both anticancer and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.